N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine
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Overview
Description
2-[2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents to introduce the dimethoxy and acetylamido groups . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and signaling pathway modulators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 2-[2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is unique due to its specific functional groups and their arrangement. Similar compounds include:
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
Warfarin: A well-known anticoagulant.
Dicoumarol: Another anticoagulant with a different mechanism of action. The uniqueness of this compound lies in its potential for diverse biological activities and its utility as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C20H25NO7 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-10(2)8-14(19(23)24)21-16(22)9-13-11(3)12-6-7-15(26-4)18(27-5)17(12)28-20(13)25/h6-7,10,14H,8-9H2,1-5H3,(H,21,22)(H,23,24)/t14-/m1/s1 |
InChI Key |
HLNNJNCSSHDMOZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N[C@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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